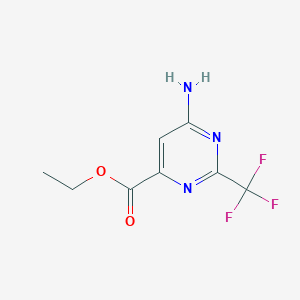
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(trifluorométhyl)pyrimidine-4-carboxylate d'éthyle: est un composé organique appartenant à la famille des pyrimidines. Les pyrimidines sont des composés organiques aromatiques hétérocycliques similaires à la pyridine. Ce composé est caractérisé par la présence d'un groupe ester éthylique, d'un groupe amino et d'un groupe trifluorométhyle liés au cycle pyrimidinique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 6-amino-2-(trifluorométhyl)pyrimidine-4-carboxylate d'éthyle implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 2-bromo-3,3,3-trifluoropropène avec la guanidine pour former le cycle pyrimidinique, suivie d'une estérification pour introduire le groupe carboxylate d'éthyle . Les conditions réactionnelles incluent souvent l'utilisation de solvants comme l'éthanol et de catalyseurs pour faciliter la formation du produit désiré.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires, mais optimisées pour des rendements et une efficacité plus élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer la possibilité de mise à l'échelle du processus de production.
Analyse Des Réactions Chimiques
Types de réactions: Le 6-amino-2-(trifluorométhyl)pyrimidine-4-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment:
Réactions de substitution:
Oxydation et réduction: Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage: Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura, où le groupe trifluorométhyle peut être conservé ou modifié.
Réactifs et conditions courants:
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs: Catalyseurs au palladium pour les réactions de couplage.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire diverses pyrimidines substituées, tandis que les réactions de couplage peuvent produire des molécules organiques complexes avec des groupes trifluorométhyles conservés.
Applications de recherche scientifique
Chimie: En chimie, le 6-amino-2-(trifluorométhyl)pyrimidine-4-carboxylate d'éthyle est utilisé comme unité de construction pour la synthèse de molécules plus complexes. Son groupe trifluorométhyle unique confère des propriétés souhaitables telles qu'une lipophilie accrue et une stabilité métabolique .
Biologie et médecine: Les dérivés de pyrimidine sont connus pour leurs activités antivirales, anticancéreuses et antimicrobiennes . Des recherches sont en cours pour explorer son efficacité dans le traitement de diverses maladies.
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la synthèse d'agrochimiques et d'autres produits chimiques de spécialité. Sa stabilité et sa réactivité en font un intermédiaire précieux dans la production de divers produits.
Mécanisme d'action
Le mécanisme d'action du 6-amino-2-(trifluorométhyl)pyrimidine-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe trifluorométhyle peut améliorer l'affinité de liaison par des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Chemistry: In chemistry, ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in the production of various products.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 4-Chloro-2-(trifluorométhyl)pyrimidine-5-carboxylate d'éthyle
- 2-amino-4-(trifluorométhyl)pyrimidine-5-carboxylate
Comparaison: Le 6-amino-2-(trifluorométhyl)pyrimidine-4-carboxylate d'éthyle est unique en raison de la présence à la fois d'un groupe amino et d'un groupe trifluorométhyle sur le cycle pyrimidinique. Cette combinaison confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires. Par exemple, la présence du groupe amino peut améliorer sa réactivité dans les réactions de substitution, tandis que le groupe trifluorométhyle peut améliorer sa stabilité métabolique et sa lipophilie.
Propriétés
Numéro CAS |
1269294-25-8 |
|---|---|
Formule moléculaire |
C8H8F3N3O2 |
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
SQQJVHUEUVBXAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
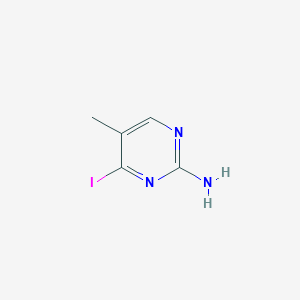
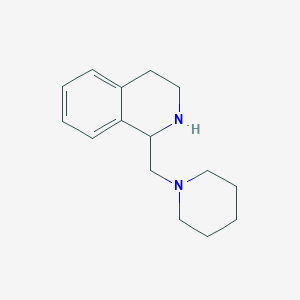
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

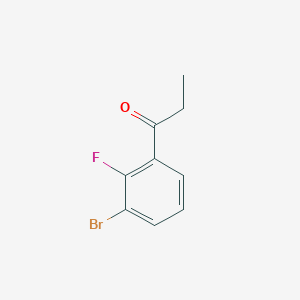



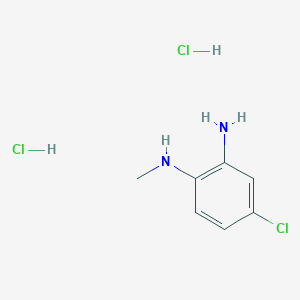
![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)

